molecular formula C13H18N6O2S B6436366 N-methyl-N-[1-(9H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide CAS No. 2549010-36-6

N-methyl-N-[1-(9H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide

Katalognummer: B6436366
CAS-Nummer: 2549010-36-6
Molekulargewicht: 322.39 g/mol
InChI-Schlüssel: QBZUOWRNNDUTHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-methyl-N-[1-(9H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide” is a sulfonamide derivative featuring a purine (9H-purin-6-yl) moiety linked to a pyrrolidine ring, which is further substituted with a cyclopropanesulfonamide group. The cyclopropane sulfonamide group may enhance metabolic stability and modulate solubility, while the N-methyl substitution on the pyrrolidine likely influences steric and electronic properties. Though direct biological data for this compound is unavailable in the provided evidence, structural analogs synthesized in recent patent applications highlight its relevance in drug discovery.

Eigenschaften

IUPAC Name

N-methyl-N-[1-(7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2S/c1-18(22(20,21)10-2-3-10)9-4-5-19(6-9)13-11-12(15-7-14-11)16-8-17-13/h7-10H,2-6H2,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZUOWRNNDUTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=NC3=C2NC=N3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(9H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Purine Base: The purine base can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Pyrrolidine Ring Formation: The pyrrolidine ring is often constructed via cyclization reactions, starting from appropriate amine precursors.

    Cyclopropanesulfonamide Introduction: The cyclopropanesulfonamide group is introduced through sulfonation reactions, where cyclopropane derivatives react with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-N-[1-(9H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare “N-methyl-N-[1-(9H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide” with structurally related sulfonamide derivatives from recent patents. Key differences lie in the heterocyclic core, substituents, synthetic yields, and analytical properties.

Structural Differences and Implications

Core Heterocycle: The target compound’s purine core is distinct from the imidazopyrrolopyrazine or pyrrolopyridine systems in analogs. In contrast, imidazopyrrolopyrazines may prioritize π-π stacking due to their fused aromatic systems.

Substituents :

  • N-methyl on the pyrrolidine (target) vs. ethyl or hydroxypropyl groups (analogs): The methyl group reduces steric hindrance compared to bulkier substituents, possibly improving binding pocket compatibility. Hydroxypropyl introduces polarity, which may increase solubility (e.g., m/z 432 in correlates with higher polarity and shorter LC/MS retention time).
  • Cyclopropane sulfonamide : A consistent feature across all compounds, suggesting its role as a key pharmacophore for stability or target engagement.

Synthetic Efficiency: Yields vary significantly (28–70%), with lower yields (e.g., 6% in multi-step reactions) attributed to challenging Pd-catalyzed couplings or oxidation steps.

Analytical Data :

  • LC/MS retention times (e.g., 1.70 min for the hydroxypropyl analog) suggest polarity trends. The target’s purine core, being more polar than phenyl or cyclohexyl groups, might result in shorter retention times if analyzed under similar conditions.

Key Research Findings

  • Heterocyclic Core Impact : Replacing purine with imidazopyrrolopyrazine (as in ) alters electronic properties and binding modes, as seen in kinase inhibitor studies where purine analogs exhibit higher ATP-binding affinity.
  • Substituent Effects : Ethyl and hydroxypropyl groups in analogs correlate with reduced yields but improved solubility (e.g., 37% yield for the hydroxypropyl derivative). The target’s N-methyl group may balance lipophilicity and synthetic accessibility.
  • Synthetic Challenges : Low yields in cross-coupling reactions (e.g., 28% for phenyl-substituted analog) highlight the need for optimized catalysts or protecting-group strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.